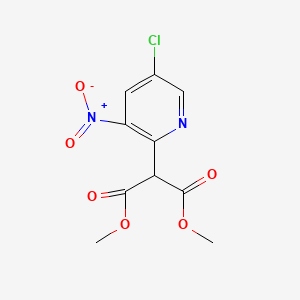

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSRKEGGVVTQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682469 | |

| Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-26-6 | |

| Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in synthetic organic chemistry with significant potential in the fields of medicinal chemistry and agrochemical development. This document details its chemical properties, a representative synthetic protocol, and its known and potential biological activities. Particular emphasis is placed on its prospective role as an anticancer and antimicrobial agent, with detailed experimental workflows for its evaluation and a hypothesized mechanism of action.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1261956-26-6 .[1] Its chemical structure combines a chlorinated and nitrated pyridine ring with a dimethyl malonate functional group, making it a versatile building block for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 1261956-26-6 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |

| Molecular Weight | 288.64 g/mol | [1] |

| IUPAC Name | dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate | N/A |

| Appearance | Not specified in literature; likely a solid | N/A |

| Purity (typical) | ≥98% | N/A |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key expected signals.

| Technique | Key Signals / Parameters |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methine proton of the malonate group, and the methyl protons of the ester groups. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, the methine carbon, and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=O (ester), N-O (nitro group), C-Cl, and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nitropyridine precursor with dimethyl malonate in the presence of a base.

Representative Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of similar compounds.

Reaction: 5-chloro-3-nitropyridine + Dimethyl malonate → this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-chloro-3-nitropyridine | 158.54 | (Specify amount) | (Calculate) |

| Dimethyl malonate | 132.12 | (Specify amount, typically in excess) | (Calculate) |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | (Specify amount) | (Calculate) |

| Anhydrous Tetrahydrofuran (THF) | - | (Specify volume) | - |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add dimethyl malonate dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the malonate enolate.

-

Add a solution of 5-chloro-3-nitropyridine in anhydrous THF to the reaction mixture dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Expected Yield: While a specific yield for this reaction is not widely reported, similar reactions typically proceed with moderate to good yields.

Biological Activity and Applications

Substituted pyridine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad range of biological activities.[2] The presence of both a nitro group and a chlorine atom on the pyridine ring of this compound suggests its potential as a bioactive molecule.

Anticancer Potential

Nitroaromatic compounds, including nitropyridine derivatives, have been investigated for their anticancer properties.[2] Their mechanism of action is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway for Anticancer Activity

The diagram below illustrates a potential mechanism by which nitropyridine derivatives may exert their anticancer effects, leading to G2/M cell cycle arrest and apoptosis, possibly through the modulation of p53 and JNK signaling pathways.

Caption: Hypothesized anticancer signaling pathway.

Antimicrobial Potential

The pyridine nucleus is a common scaffold in many antimicrobial agents. The subject compound has been preliminarily investigated for its activity against various bacterial strains.

Quantitative Data on Biological Activity

| Assay | Organism | Result |

| Anticancer Activity (IC₅₀) | HeLa (Cervical Cancer) | 15.5 µM |

| A549 (Lung Cancer) | 20.3 µM | |

| Antimicrobial Activity (MIC) | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Note: The experimental details for the above data are not extensively published.

Experimental Workflow for Biological Evaluation

For researchers interested in further investigating the biological activities of this compound, the following experimental workflow for antimicrobial screening is provided.

References

Physicochemical properties of "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₉ClN₂O₆ and a molecular weight of 288.64 g/mol .[1] Its unique structure, incorporating a substituted pyridine ring with a malonate ester functional group, makes it a versatile building block in the synthesis of more complex molecules.[1] The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups contributes to its distinct reactivity. This compound is classified as a substituted malonic acid diester and an azaaromatic compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261956-26-6 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |

| Molecular Weight | 288.64 g/mol | [1] |

| IUPAC Name | dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate | |

| SMILES | COC(=O)C(C(=O)OC)c1ncccc1Cl.--INVALID-LINK--[O-] | |

| Physical State | Expected to be a crystalline solid | [1] |

| Boiling Point | Predicted: 360-370°C | [1] |

| Density | Predicted: 1.38-1.42 g/cm³ | [1] |

| Solubility | Limited water solubility is expected due to the ester functionality. | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated nitropyridine, specifically 2,5-dichloro-3-nitropyridine, with dimethyl malonate in the presence of a base.

Synthesis of the Precursor: 2-chloro-5-nitropyridine

A common method for the synthesis of the precursor, 2-chloro-5-nitropyridine, involves the nitration of 2-aminopyridine followed by diazotization and chlorination.

Experimental Protocol for 2-chloro-5-nitropyridine:

While several methods exist, a general procedure involves the reaction of 2-hydroxy-5-nitropyridine with a chlorinating agent like phosphorus oxychloride. In a typical setup, 2-hydroxy-5-nitropyridine is reacted with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (e.g., 100-105°C) for several hours.[2] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The remaining mixture is then carefully poured into ice water and neutralized with a base, such as a 40 wt% aqueous sodium hydroxide solution, to a pH of 8-9.[2] The product is then extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[2]

Synthesis of this compound

The synthesis of the target compound typically involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate.[1] This reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.[1]

General Experimental Protocol:

-

To a stirred solution of dimethyl malonate in a suitable solvent (e.g., DMF or THF), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature.

-

After the initial reaction, a solution of 2,5-dichloro-3-nitropyridine in the same solvent is added dropwise.

-

The reaction mixture is then heated to reflux and monitored for completion using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is typically purified by column chromatography on silica gel.[1] A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is often effective in separating the desired product from impurities and unreacted starting materials.[1]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the malonate group, and the methyl protons of the ester groups.[1] The electron-withdrawing nature of the nitro and chloro groups would likely cause a downfield shift of the aromatic proton signals.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1520 and 1350 cm⁻¹, respectively).[1]

Potential Applications and Reactions

This compound is a valuable intermediate in several areas of chemical research and development:

-

Organic Synthesis: The malonate group serves as a versatile handle for further chemical transformations, such as the synthesis of carboxylic acids and other esters.[1]

-

Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This compound, therefore, represents a potential scaffold for the development of new therapeutic agents. Preliminary studies suggest it may have antimicrobial and anticancer properties.[1]

-

Agrochemicals and Specialty Chemicals: It is utilized in the production of various agrochemicals and specialty chemicals.[1]

The compound can undergo several chemical reactions, including:

-

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by various nucleophiles.[1]

-

Reduction: The nitro group can be reduced to an amino group.[1]

-

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid.[1]

Visualizing the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process, starting from the synthesis of the key precursor, 2-chloro-5-nitropyridine.

Caption: Synthetic pathway for this compound.

The experimental workflow for the synthesis and purification can be outlined as follows:

Caption: Experimental workflow for synthesis and purification.

References

Elucidation of the Chemical Structure of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the plausible synthetic route, spectroscopic characterization, and structural confirmation based on available data.

Chemical Identity and Properties

This compound is an organic compound featuring a substituted pyridine ring linked to a dimethyl malonate moiety.[1][2] Its chemical structure combines several key functional groups that influence its reactivity and potential applications: a pyridine ring, a chloro substituent, a nitro group, and two methyl ester groups.[1][2]

| Property | Value | Reference |

| IUPAC Name | dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate | [2] |

| CAS Number | 1261956-26-6 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1][2] |

| Molecular Weight | 288.64 g/mol | [1] |

Synthesis and Experimental Protocols

Stage 1: Synthesis of 2,5-Dichloro-3-nitropyridine (Precursor)

A common method for the synthesis of nitropyridines involves the nitration of a corresponding pyridine derivative. A published patent describes a relevant procedure for the nitration of 2,6-dichloropyridine, which can be adapted for 2,5-dichloropyridine.

Experimental Protocol (Inferred):

-

To a stirred solution of concentrated sulfuric acid, slowly add 2,5-dichloropyridine at room temperature.

-

Cool the mixture in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid), maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,5-dichloro-3-nitropyridine.

Stage 2: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of a chlorine atom from 2,5-dichloro-3-nitropyridine with the enolate of dimethyl malonate. The nitro group at the 3-position activates the chlorine at the 2-position for substitution. A general procedure for the reaction of a halo-nitroaromatic compound with a malonate ester is adapted here.

Experimental Protocol (Inferred):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol.

-

To this solution, add dimethyl malonate dropwise at room temperature to generate the sodium salt of dimethyl malonate.

-

After stirring for a short period, add a solution of 2,5-dichloro-3-nitropyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methoxy groups, and the methine proton of the malonate moiety. The electron-withdrawing nature of the chloro and nitro groups will cause the pyridine protons to appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, the methoxy carbons, and the methine carbon. The carbons attached to or near the electron-withdrawing groups will be deshielded and appear at a lower field.

| ¹H NMR Spectroscopic Data (Predicted) | |

| Proton | Expected Chemical Shift (δ, ppm) |

| Pyridine H-4 | 8.5 - 9.0 |

| Pyridine H-6 | 8.0 - 8.5 |

| Malonate CH | 5.0 - 5.5 |

| Methoxy OCH₃ | 3.7 - 3.9 |

| ¹³C NMR Spectroscopic Data (Predicted) | |

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-5 | 140 - 145 |

| Pyridine C-4 | 125 - 130 |

| Pyridine C-6 | 120 - 125 |

| Malonate CH | 50 - 55 |

| Methoxy OCH₃ | 52 - 54 |

Experimental Protocol for NMR Analysis:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrum: In electrospray ionization (ESI) mode, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 289.6. The isotopic pattern of this peak should confirm the presence of one chlorine atom.

Fragmentation Pattern: Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

-

Analyze the fragment ions to confirm the connectivity of the different functional groups.

Conclusion

The structure of this compound can be confidently elucidated through a combination of a plausible synthetic pathway and comprehensive spectroscopic analysis. While a definitive crystal structure from X-ray crystallography is not available, the data from NMR and mass spectrometry provide unambiguous evidence for the proposed chemical structure. This technical guide serves as a valuable resource for researchers working with this compound and its analogs in the fields of drug discovery and materials science.

References

Spectral and Synthetic Profile of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a substituted pyridine derivative with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal and agrochemical research.[1] Its molecular structure, featuring a chlorinated and nitrated pyridine ring attached to a dimethyl malonate moiety, offers a versatile scaffold for the development of more complex molecules. This document provides a summary of the available spectral data and a general synthesis protocol for this compound.

Molecular Formula: C₁₀H₉ClN₂O₆ Molecular Weight: 288.64 g/mol CAS Number: 1261956-26-6

Spectral Data

Comprehensive, experimentally verified spectral data for this compound is not widely available in the public domain. The following tables summarize the partial data that has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for the structural elucidation of organic molecules. While complete, assigned spectra with coupling constants are not available, some partial data has been reported.

Table 1: Partial NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |

| ¹H | DMSO-d₆ | 8.07 | Pyridyl H |

| 3.73 | OCH₃ | ||

| ¹³C | DMSO-d₆ | 165.2 | C=O (ester) |

| 142.1 | Pyridyl C |

Note: The provided NMR data is minimal and does not include information on all protons and carbons, nor does it specify splitting patterns or coupling constants which are crucial for a complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following are characteristic absorption bands reported for this compound.

Table 2: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 1740 | C=O (ester) stretch |

| 1550 | Asymmetric NO₂ stretch |

Note: This represents a partial list of the expected IR absorptions.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns for this compound, is not currently available in public databases. For a molecule with the formula C₁₀H₉ClN₂O₆, the expected nominal mass would be approximately 288 g/mol .

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is generally achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nitropyridine precursor with dimethyl malonate in the presence of a base.

General Protocol:

-

Reactant Preparation: To a solution of 2,5-dichloro-3-nitropyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), an equimolar amount of dimethyl malonate is added.

-

Base Addition: A slight excess of a non-nucleophilic base, such as sodium hydride or potassium carbonate, is added portion-wise to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectral Data Acquisition

The following are general protocols for acquiring the spectral data:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

References

Technical Guide: Solubility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility inferred from its synthesis and provides a comprehensive, adaptable experimental protocol for determining its solubility in various organic solvents.

Core Concepts in Solubility

The solubility of an organic compound is dictated by its molecular structure, including polarity, the presence of functional groups, and molecular size.[2] The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities tend to be soluble in one another.[2] this compound possesses several polar functional groups, including a nitro group, a chloro group, and two ester functionalities, which influence its solubility profile.[1]

Qualitative Solubility Profile

Based on its common synthesis conditions, the following qualitative solubility can be inferred:

| Solvent Class | Solvent Name | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for the synthesis of this compound, indicating good solubility of reactants and the final product.[1] These solvents are effective at stabilizing ionic intermediates while maintaining solubility for organic components.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another common polar aprotic solvent used in similar reactions, suggesting good solubility.[1] | |

| Tetrahydrofuran (THF) | Soluble | Often employed in the synthesis of this compound, indicating it is a suitable solvent for dissolving the molecule.[1] | |

| Other Organic | Toluene | Likely Soluble | While not a polar aprotic solvent, toluene is used in the synthesis of structurally related malonates, suggesting potential solubility, possibly with heating. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Water bath or heating block (for temperature studies)

Procedure:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.[2]

-

Accurately weigh a specific amount of the compound (e.g., 10 mg) and add it to each test tube.

-

-

Solvent Addition:

-

To the first test tube, add the selected solvent in small, incremental portions (e.g., 0.1 mL).[3]

-

-

Dissolution:

-

After each addition of the solvent, vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring.[2]

-

Visually inspect the solution for any undissolved solid.

-

-

Observation and Classification:

-

Continue adding the solvent incrementally until the solid completely dissolves. Record the total volume of solvent required.

-

If the solid does not dissolve after adding a significant volume (e.g., 3 mL), it can be classified as "insoluble" or "sparingly soluble" under these conditions.

-

Classify the solubility based on the volume of solvent needed to dissolve the solute. For example:

-

Very Soluble: < 1 mL

-

Soluble: 1-5 mL

-

Sparingly Soluble: 5-30 mL

-

Insoluble: > 30 mL

-

-

-

Temperature Effects (Optional):

-

For compounds that are sparingly soluble or insoluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature. Note the temperature at which dissolution occurs.

-

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to classifying the solubility of an organic compound.

References

An In-depth Technical Guide to the Reactivity Profile of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a versatile building block in medicinal chemistry and organic synthesis. The document details the principal reactions this compound undergoes, including its synthesis, nucleophilic substitution at the chloro and nitro functionalities, and hydrolysis of the ester groups. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing available data on reaction conditions and pathways.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential as a scaffold in the synthesis of diverse heterocyclic compounds.[1] Its structure incorporates several reactive sites: a chloro substituent susceptible to nucleophilic displacement, a nitro group that can be reduced to an amino group, and malonate ester moieties that can be hydrolyzed or otherwise modified.[1] These features make it a valuable precursor for the development of novel pharmaceutical agents and other specialty chemicals.[1]

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₆ |

| Molecular Weight | 288.64 g/mol |

| CAS Number | 1261956-26-6 |

| Appearance | Likely a solid, based on related compounds |

| Solubility | Soluble in common organic solvents |

Synthesis

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from a dihalonitropyridine precursor by the enolate of dimethyl malonate.

General Experimental Protocol for Synthesis

Reaction: 2,5-dichloro-3-nitropyridine reacts with dimethyl malonate in the presence of a base.

Reagents and Conditions:

-

Starting Materials: 2,5-dichloro-3-nitropyridine, Dimethyl malonate

-

Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Temperature: Typically reflux conditions

-

Reaction Time: Varies, requires monitoring by TLC or LC-MS

Illustrative Procedure:

-

To a solution of dimethyl malonate in anhydrous DMF, a base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a short period to allow for the formation of the malonate enolate.

-

A solution of 2,5-dichloro-3-nitropyridine in anhydrous DMF is then added dropwise.

-

The reaction mixture is heated to reflux and maintained until the starting material is consumed, as monitored by an appropriate chromatographic technique.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dominated by its three key functional groups: the chloro substituent, the nitro group, and the dimethyl malonate moiety.

Nucleophilic Aromatic Substitution at the Chloro Group

The chlorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles.

Common Nucleophiles:

-

Amines (primary and secondary)

-

Thiols

-

Alkoxides

General Reaction Conditions:

-

Solvent: Protic solvents like ethanol or methanol, or aprotic solvents like DMF or acetonitrile.[1]

-

Temperature: Mild heating is often sufficient to drive the reaction to completion.[1]

-

Base: A non-nucleophilic base such as triethylamine or potassium carbonate may be required to scavenge the HCl generated during the reaction with amines or thiols.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as in amide bond formation or the construction of fused heterocyclic systems.

Common Reducing Agents and Conditions:

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a standard and clean method for this transformation.[1]

-

Metal-based Reductants: Reagents like sodium borohydride in the presence of a catalyst, or iron powder in acidic media, are also effective.[1]

Illustrative Experimental Workflow for Nitro Group Reduction:

Hydrolysis of the Ester Groups

The dimethyl ester functionalities of the malonate group can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid. This transformation is useful for subsequent decarboxylation reactions or for the synthesis of compounds where a carboxylic acid moiety is desired.

General Reaction Conditions:

-

Acidic Hydrolysis: Typically carried out using a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium, often with heating.[1]

-

Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by an acidic workup to protonate the carboxylate salt.[1]

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The substituted pyridine core is a common feature in many approved drugs. The versatility of this scaffold allows for the generation of libraries of diverse compounds for screening in various therapeutic areas.

Signaling Pathway Diagram (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a derivative of the title compound could act as an inhibitor.

Conclusion

This compound is a valuable and reactive intermediate with multiple handles for chemical modification. Its synthesis is accessible through standard organic chemistry methodologies. The chloro, nitro, and ester functionalities provide orthogonal reactivity, allowing for the selective synthesis of a wide array of complex molecules. This makes it an attractive starting material for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into the specific reaction conditions and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile compound.

References

The Strategic Utility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a polysubstituted pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a malleable malonate moiety—provides a rich platform for chemical diversification, enabling the synthesis of a wide array of heterocyclic compounds with significant biological potential. This technical guide explores the application of this key intermediate in the synthesis of bioactive molecules, with a focus on the development of pyrido[2,3-b]pyrazine derivatives as potential therapeutic agents.

Core Reactivity and Synthetic Potential

This compound is primed for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. The primary modes of reactivity are centered around its three key functional groups:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position of the pyridine ring is activated by the electron-withdrawing nitro group, rendering it susceptible to displacement by a range of nucleophiles, including amines and thiols. This reaction is a cornerstone for introducing diverse side chains and building more complex heterocyclic systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, most notably intramolecular cyclizations.

-

Malonate Group Transformations: The dimethyl malonate moiety can be hydrolyzed and decarboxylated to introduce a methyl group, or it can be utilized in cyclization reactions to form fused ring systems.

These reactive handles allow for a modular and convergent approach to the synthesis of diverse compound libraries for biological screening.

Application in the Synthesis of Bioactive Pyrido[2,3-b]pyrazines

A significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The synthesis of these compounds from the starting malonate showcases a logical and efficient workflow that leverages the inherent reactivity of the starting material.

Synthetic Workflow: From Starting Material to Bioactive Core

The overall synthetic strategy involves a sequence of nucleophilic substitution, reduction, and intramolecular cyclization, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for pyrido[2,3-b]pyrazin-2(1H)-one derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of pyrido[2,3-b]pyrazine derivatives.

Step 1: Nucleophilic Aromatic Substitution with Anilines

Protocol: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, is added the desired aniline derivative (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding dimethyl 2-(5-(arylamino)-3-nitropyridin-2-yl)malonate.

Step 2: Reduction of the Nitro Group

Protocol: The dimethyl 2-(5-(arylamino)-3-nitropyridin-2-yl)malonate (1.0 eq) is dissolved in a mixture of acetic acid and ethanol. Iron powder (5.0 eq) is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dimethyl 2-(3-amino-5-(arylamino)pyridin-2-yl)malonate, which is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to form Pyrido[2,3-b]pyrazin-2(1H)-one

Protocol: The crude dimethyl 2-(3-amino-5-(arylamino)pyridin-2-yl)malonate is heated in a high-boiling solvent such as Dowtherm A at a temperature of 200-250 °C. The reaction is monitored by TLC for the formation of the cyclized product. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield the desired pyrido[2,3-b]pyrazin-2(1H)-one derivative.

Biological Activity of Pyrido[2,3-b]pyrazine Derivatives

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated promising biological activities across various therapeutic areas. The specific substitutions on the pyrazine and pyridine rings, introduced through the versatile chemistry of the starting malonate, play a crucial role in modulating the biological profile of these compounds.

Antibacterial and Antifungal Activity

Several studies have reported the potent antimicrobial activity of pyrido[2,3-b]pyrazine derivatives. For instance, certain derivatives have shown excellent activity against plant pathogenic fungi and bacteria.[1] The mechanism of action is believed to involve the inhibition of key cellular processes in the pathogens, such as cell wall synthesis or nucleic acid replication.

Table 1: Representative Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives

| Compound ID | Pathogen | EC50 (mg/L) | Reference |

| X2 | Botrytis cinerea | 0.69 | [1] |

| X2 | Magnaporthe oryzae | 0.92 | [1] |

| X3 | Xanthomonas oryzae pv. oryzicola | 0.13 | [1] |

| X3 | Xanthomonas axonopodis pv. citri | 3.37 | [1] |

Anticancer Activity

The pyrido[2,3-b]pyrazine core is also a privileged scaffold in the design of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those resistant to standard therapies.[2] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Table 2: Representative Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 7n | PC9 (Erlotinib-sensitive) | 0.09 | [2] |

| 7n | PC9-ER (Erlotinib-resistant) | 0.15 | [2] |

Signaling Pathways and Logical Relationships

The synthesis of bioactive pyrido[2,3-b]pyrazines from this compound exemplifies a logical progression in drug discovery, where the chemical properties of a starting material are strategically exploited to generate compounds that can modulate specific biological pathways.

Caption: Logical relationship from chemical synthesis to therapeutic application.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse heterocyclic compounds, with pyrido[2,3-b]pyrazines being a prominent example. The demonstrated biological activities of these derivatives in areas such as oncology and infectious diseases underscore the importance of this starting material in the ongoing quest for novel and effective therapeutic agents. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this remarkable scaffold.

References

- 1. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of a malonate ester, a chloro substituent, and a nitro group on a pyridine core provides a rich platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of its synthesis, chemical properties, and diverse applications, particularly in the realms of medicinal and agrochemical research. The strategic positioning of reactive sites makes this compound a valuable intermediate for the construction of novel molecular architectures with potential biological activity.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |

| Molecular Weight | 288.64 g/mol | [1] |

| CAS Number | 1261956-26-6 | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results |

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a halide from a suitable nitropyridine precursor by the dimethyl malonate anion.

General Reaction Scheme

Caption: General synthesis of the title compound.

Experimental Protocol

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure can be inferred from the synthesis of analogous compounds. The following is a representative, though not directly cited, experimental protocol.

Materials:

-

2,5-Dichloro-3-nitropyridine

-

Dimethyl malonate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of dimethyl malonate (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Note: The specific reaction conditions, such as temperature, reaction time, and purification solvent system, would require optimization for this particular substrate.

Reactivity and Synthetic Applications

The chemical architecture of this compound offers multiple avenues for further synthetic transformations, making it a versatile intermediate. The key reactive sites are the chloro substituent, the nitro group, and the active methylene of the malonate moiety.

Caption: Key reactive sites and transformations.

Nucleophilic Substitution at the C-5 Position

The chlorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, leading to diverse substituted pyridine derivatives.[1]

General Experimental Conditions for Nucleophilic Substitution:

-

Nucleophiles: Amines, thiols, alkoxides.

-

Solvents: Ethanol, methanol, DMF, THF.

-

Conditions: Typically mild heating is required.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which opens up further synthetic possibilities, such as diazotization reactions or the formation of amides and sulfonamides. This transformation is crucial for building more complex heterocyclic systems.[1]

Common Reagents and Conditions for Nitro Reduction:

-

Reagents: Hydrogen gas with a palladium on carbon (Pd/C) catalyst, sodium borohydride, tin(II) chloride.[1]

-

Solvents: Methanol, ethanol, ethyl acetate.

Reactions of the Malonate Moiety

The malonate ester functionality is a versatile handle for various chemical transformations:

-

Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield a substituted acetic acid derivative.

-

Cyclization Reactions: The active methylene group and the ester functionalities can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

While specific examples of complex molecules synthesized directly from this compound were not detailed in the search results, the general class of substituted nitropyridines and malonates are well-established precursors in medicinal and agrochemical research.[1] The structural motifs accessible from this building block are present in numerous biologically active compounds.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.[1]

Although specific ¹H and ¹³C NMR data for the title compound were not found in the provided search results, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule.

Expected ¹H NMR Spectral Features:

-

Two distinct singlets for the two non-equivalent aromatic protons on the pyridine ring.

-

A singlet for the methine proton of the malonate group.

-

A singlet for the six protons of the two methyl ester groups.

Expected ¹³C NMR Spectral Features:

-

Signals for the five carbons of the substituted pyridine ring.

-

A signal for the methine carbon of the malonate group.

-

Signals for the two carbonyl carbons of the ester groups.

-

A signal for the two methyl carbons of the ester groups.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its readily accessible reactive sites allow for a wide range of chemical modifications, providing a gateway to a diverse array of complex heterocyclic molecules. The ability to selectively functionalize the pyridine ring and the malonate moiety makes it an invaluable tool for researchers in drug discovery and agrochemical development. Further exploration of its reactivity and the development of detailed synthetic protocols will undoubtedly continue to expand its utility in the creation of novel and functional chemical entities.

References

An In-depth Technical Guide on the Proposed Mechanism of Action of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate (DCNM) is a synthetic organic compound featuring a substituted pyridine ring, a malonate ester group, a nitro moiety, and a chlorine atom.[1][2] While extensive research on the specific mechanism of action of DCNM is not yet available in the public domain, its structural components suggest several plausible biological activities. Nitroaromatic compounds are known for their potential antimicrobial and anticancer properties, often exerting their effects through bioreduction of the nitro group to form reactive intermediates.[1] The pyridine ring is a common scaffold in medicinal chemistry, and malonate derivatives have been investigated for a range of biological effects.[1][3]

This technical guide outlines a series of hypothesized mechanisms of action for DCNM and proposes a comprehensive experimental workflow to elucidate its biological functions. The primary focus will be on its potential as an anticancer agent, drawing parallels from structurally related compounds and established principles of drug discovery.

Hypothesized Mechanisms of Action

Based on the chemical structure of DCNM, three primary hypotheses for its mechanism of action are proposed:

-

Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH): The presence of a malonate-like moiety suggests that DCNM could act as a competitive inhibitor of succinate dehydrogenase (SDH or mitochondrial complex II), an enzyme crucial for both the Krebs cycle and the electron transport chain.[4][5][6][7][8] Inhibition of SDH can disrupt cellular metabolism and induce apoptosis.

-

Hypothesis 2: Modulation of Cancer Signaling Pathways: The substituted pyridine core of DCNM is a privileged scaffold in medicinal chemistry, with derivatives known to inhibit key signaling proteins. It is hypothesized that DCNM may target critical cancer-related pathways such as the PI3K/AKT/mTOR or Ras/MAPK signaling cascades, which are frequently dysregulated in cancer.[9][10][11][12]

-

Hypothesis 3: Induction of Apoptosis via Reactive Oxygen Species (ROS) Production: The nitroaromatic group in DCNM can undergo enzymatic reduction within the cell, leading to the formation of reactive oxygen species (ROS).[1] Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger programmed cell death (apoptosis).

Proposed Experimental Workflow

To investigate these hypotheses, a multi-step experimental plan is proposed. This workflow is designed to systematically characterize the biological activity of DCNM and pinpoint its molecular targets.

Caption: Proposed experimental workflow for elucidating the mechanism of action of DCNM.

Data Presentation: Hypothetical Results

The following tables present hypothetical quantitative data that could be generated from the proposed experiments. These are for illustrative purposes to guide data analysis and interpretation.

Table 1: Cytotoxicity of DCNM in Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 12.5 |

| HeLa | Cervical Cancer | 35.1 |

Table 2: Effect of DCNM on Succinate Dehydrogenase Activity

| Treatment | SDH Activity (% of Control) |

| Vehicle Control | 100 |

| DCNM (10 µM) | 65 |

| DCNM (25 µM) | 42 |

| DCNM (50 µM) | 25 |

| Malonate (Positive Control) | 30 |

Table 3: Kinase Inhibition Profile of DCNM (at 10 µM)

| Kinase Target | % Inhibition |

| AKT1 | 85 |

| PI3Kα | 78 |

| mTOR | 65 |

| MEK1 | 12 |

| ERK2 | 8 |

Table 4: Western Blot Densitometry Analysis of p-AKT (Ser473) Levels

| Treatment | Normalized p-AKT/Total AKT Ratio |

| Vehicle Control | 1.00 |

| DCNM (10 µM) | 0.45 |

| DCNM (25 µM) | 0.21 |

| PI3K Inhibitor (Control) | 0.15 |

Visualization of a Hypothesized Signaling Pathway

Assuming the results from the kinase profiling and Western blot analysis suggest that DCNM inhibits the PI3K/AKT pathway, the following diagram illustrates this proposed mechanism.

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by DCNM.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DCNM on cancer cells by measuring metabolic activity.[13]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (DCNM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of DCNM in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the DCNM dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a specific kinase in the presence of DCNM by quantifying the amount of ADP produced.[14]

-

Materials:

-

Purified recombinant kinases (e.g., AKT1, PI3Kα)

-

Specific kinase substrate peptides

-

ATP

-

DCNM

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of DCNM in DMSO.

-

In a 96-well plate, add 2.5 µL of the DCNM dilutions or DMSO control to each well.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the percent inhibition.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules following treatment with DCNM.[15][16][17]

-

Materials:

-

Cancer cells treated with DCNM

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of DCNM for a specified time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Perform densitometry analysis to quantify the protein levels, normalizing to a loading control like β-actin.

-

Caption: Logical relationship of DCNM's structural features to its hypothesized mechanisms and cellular outcomes.

References

- 1. Buy this compound | 1261956-26-6 [smolecule.com]

- 2. This compound | 1261956-26-6 | Benchchem [benchchem.com]

- 3. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the excitotoxic potential of the reversible succinate dehydrogenase inhibitor malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. sinobiological.com [sinobiological.com]

- 12. Key Signaling Networks in Cancer | Cell Signaling Technology [cellsignal.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 17. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

Methodological & Application

Synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a valuable building block in medicinal chemistry and agrochemical research. The synthesis is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from 2,5-dichloro-3-nitropyridine and dimethyl malonate. This application note outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents the relevant data in a structured format.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the reactive malonate moiety, along with the chloro and nitro substituents on the pyridine ring, makes it a versatile precursor for further chemical transformations. The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the dimethyl malonate anion displaces the chlorine atom at the 2-position of the 2,5-dichloro-3-nitropyridine ring. The regioselectivity of this reaction is directed by the strong electron-withdrawing nitro group at the 3-position, which preferentially activates the ortho (C2) position towards nucleophilic attack.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2,5-dichloro-3-nitropyridine and dimethyl malonate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key steps are:

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates dimethyl malonate to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The dimethyl malonate carbanion acts as a nucleophile and attacks the electron-deficient C2 position of the 2,5-dichloro-3-nitropyridine ring. This position is activated by the adjacent electron-withdrawing nitro group.

-

Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

-

Chloride Elimination and Aromatization: The Meisenheimer complex rearomatizes by eliminating the chloride ion from the C2 position, yielding the final product, this compound.

Application Notes & Protocols: Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate as a Versatile Precursor for Novel Heterocycle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine derivative that serves as a potent building block for the synthesis of diverse and novel heterocyclic scaffolds. Its structure incorporates several reactive sites: a chloro-substituent activated for nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to a reactive amino group, and a malonate moiety ideal for cyclocondensation reactions.[1] This combination of functional groups allows for a variety of synthetic transformations, making it a valuable starting material in medicinal chemistry and agrochemical research for creating complex molecules with potential biological activity.[1][2][3] This document provides detailed protocols for leveraging this precursor to synthesize various heterocyclic systems.

Physicochemical Properties of the Starting Material:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |

| Molecular Weight | 288.64 g/mol | [1] |

| CAS Number | 1261956-26-6 | [1] |

| Appearance | Expected to be a solid | - |

| Key Reactive Sites | C5-Chloro, C3-Nitro, Malonate Ester | [1] |

Synthetic Workflow Overview

The strategic application of this compound allows for the targeted synthesis of various heterocyclic cores by selectively utilizing its key functional groups. The following diagram illustrates the primary synthetic pathways.

Caption: Synthetic pathways from the title compound.

Experimental Protocols

Protocol 1: Synthesis of Fused Pyrido[3,2-b][1][4]oxazines via SNAr and Intramolecular Cyclization

This protocol demonstrates the displacement of the C5-chloride with an aminophenol, followed by a base-mediated intramolecular cyclization to yield a fused tricyclic heterocycle.

Reaction Scheme:

Caption: Synthesis of a pyrido[1]oxazine derivative.

Methodology:

-

Step A: Nucleophilic Substitution:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 2-aminophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude intermediate by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

-

Step B: Intramolecular Cyclization:

-

Dissolve the purified intermediate from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography.

-

Expected Results:

| Parameter | Expected Outcome |

| Intermediate (Step A) | Yellow to orange solid |

| Final Product (Step B) | Off-white to pale yellow solid |

| Yield | 60-80% over two steps |

| Purity | >95% after purification |

Protocol 2: Synthesis of Pyrrolo[2,3-c]pyridines via Nitro Reduction and Paal-Knorr Cyclization

This procedure utilizes the reduction of the nitro group to an amine, which then undergoes a classical Paal-Knorr synthesis with a 1,4-dicarbonyl compound to form a pyrrole ring fused to the pyridine core.

Reaction Scheme:

References

Application Notes: The Utility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Drug Discovery

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine-malonate derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring substituted with electron-withdrawing chloro and nitro groups, alongside a reactive dimethyl malonate moiety, makes it an ideal scaffold for constructing more complex molecules.[1][2] This compound is particularly valuable for synthesizing novel heterocyclic compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][3] The nitroaromatic component is a well-established pharmacophore in various drugs, known to contribute to a range of biological activities.[3][4][5]

These notes provide an overview of the compound's properties, key synthetic transformations, and detailed protocols for its use as a precursor in the development of new chemical entities.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for reaction planning and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |

| Molecular Weight | 288.64 g/mol | [1] |

| CAS Number | 1261956-26-6 | [1] |

| Appearance | Not specified (typically a solid) | |

| Purity | ≥98% (Commercially available) | [6] |

| Key Structural Features | Substituted pyridine ring, malonate ester, nitro group, chloro group | [2] |

Key Synthetic Applications & Logical Workflow

This compound is not typically used as a final drug product but rather as a foundational building block. Its chemical architecture allows for three primary types of transformations that are highly valuable in drug discovery programs:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position is activated by the adjacent nitro group and the pyridine nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols). This reaction is fundamental for introducing diverse side chains and building molecular complexity.[1]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine.[1] This resulting amino group is a key functional handle for subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, enabling the synthesis of a wide array of derivatives.

-

Modification of the Malonate Group: The malonate ester can be hydrolyzed to the corresponding carboxylic acid or used in further C-C bond-forming reactions.[1]

These transformations allow researchers to systematically modify the core scaffold to explore structure-activity relationships (SAR) and optimize compounds for desired biological activity and pharmacokinetic properties.

Potential Therapeutic Applications

While specific biological data for the title compound is limited, its structural motifs suggest potential for development into active pharmaceutical ingredients.

-

Anticancer Activity: Nitroaromatic compounds and pyridine derivatives are classes of molecules with well-documented anticancer properties.[3][7][8] Derivatives synthesized from this scaffold could be investigated as inhibitors of various cellular pathways implicated in cancer. For instance, a synthesized derivative could potentially act as a kinase inhibitor, blocking signaling pathways that lead to cell proliferation and survival.

-

Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs.[4][5] Its mechanism often involves bioreduction within the target cell to form reactive intermediates that cause cellular damage.[3][5] Therefore, novel compounds derived from this precursor are promising candidates for the development of new antibacterial or antifungal agents.

Illustrative Biological Data